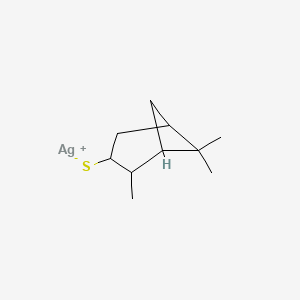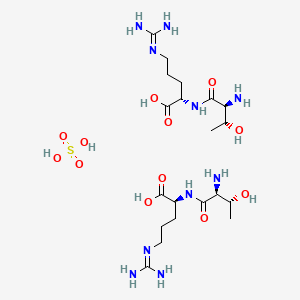
Thr-Arg-Halbsulfatsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thr-arg hemisulfate salt, also known as threonyl-arginine hemisulfate, is a compound with the molecular formula C10H23N5O8S and a molecular weight of 373.38 g/mol . This compound is a dipeptide consisting of threonine and arginine residues, and it is commonly used in biochemical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Thr-arg hemisulfate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a reagent in various chemical reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thr-arg hemisulfate salt typically involves the coupling of threonine and arginine amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of thr-arg hemisulfate salt may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Thr-arg hemisulfate salt can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the threonine residue may yield a hydroxylated derivative, while reduction of the arginine residue may produce a secondary amine .
Wirkmechanismus
The mechanism of action of thr-arg hemisulfate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The threonine and arginine residues can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. These interactions can influence various cellular pathways, including signal transduction and metabolic processes .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N5O4.H2O4S/c2*1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13;1-5(2,3)4/h2*5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14);(H2,1,2,3,4)/t2*5-,6+,7+;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZXSKKWYLGKOO-DHRNAUBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N10O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745465 |
Source


|
| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-96-3 |
Source


|
| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
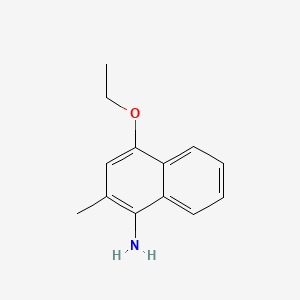


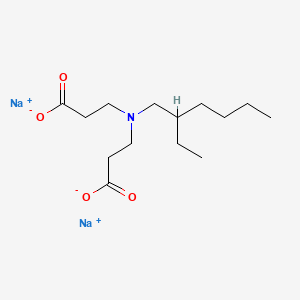
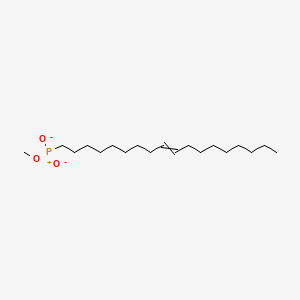
![(1S,2R,4S,5R,10S,11R,13S,14R,15R,18R)-14-hydroxy-5-(1-hydroxyethyl)-10,15-dimethyl-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione](/img/structure/B560796.png)

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/new.no-structure.jpg)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)
